molecular formula C18H16N2O3 B10924240 3-[3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

3-[3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10924240
M. Wt: 308.3 g/mol
InChI Key: MWMWGADWOISMFS-CMDGGOBGSA-N
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Description

3-[3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a pyrazole ring and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-CHROMEN-2-ONE typically involves the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Halogenating agents: Chlorine, bromine

Major Products Formed

Scientific Research Applications

3-[3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-CHROMEN-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid
  • 3-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)hydrazono]pentane-2,4-dione
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Uniqueness

3-[3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-CHROMEN-2-ONE is unique due to its combination of a pyrazole ring and a chromenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C18H16N2O3/c1-11-14(12(2)20(3)19-11)8-9-16(21)15-10-13-6-4-5-7-17(13)23-18(15)22/h4-10H,1-3H3/b9-8+

InChI Key

MWMWGADWOISMFS-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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